Product packaging for 6-Methylthioguanine(Cat. No.:CAS No. 1198-47-6)

6-Methylthioguanine

货号: B125323
CAS 编号: 1198-47-6
分子量: 181.22 g/mol
InChI 键: YEGKYFQLKYGHAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

S6-Methylthioguanine (S6mG) is a key DNA adduct derived from the metabolism of clinically used thiopurine prodrugs such as azathioprine and 6-thioguanine . This compound is critically important for researchers investigating the molecular mechanisms of action and the long-term side effects of thiopurine-based chemotherapy and immunosuppression. Studies have associated prolonged thiopurine use with an elevated risk of therapy-related cancers, and Sthis compound incorporated into DNA is a major subject of investigation for its potential role in this process . The primary research value of Sthis compound lies in its profound impact on nucleic acid function. Unlike its precursor 6-thioguanine (SG), S6mG exhibits significant mutagenic and inhibitory effects on DNA transcription . When situated on the transcribed DNA strand, S6mG acts as a strong block to RNA polymerase elongation, thereby disrupting gene expression. Furthermore, during transcription, S6mG can induce miscoding, a process known as transcriptional mutagenesis, which may lead to the synthesis of mutant proteins and potentially contribute to carcinogenesis . In terms of DNA replication, Sthis compound is highly mutagenic in human cells, resulting in G→A mutations at a frequency of approximately 39% . This replication-associated mutagenesis, coupled with the triggering of futile cycles of mismatch repair (MMR), is also a key area of study for understanding thiopurine-induced cytotoxicity . Researchers utilize Sthis compound to explore a wide range of biological processes, including DNA damage and repair, specifically the role of transcription-coupled nucleotide excision repair (TC-NER) in the removal of this specific DNA lesion . Its applications extend to studies of drug cytotoxicity mechanisms, the origins of therapy-related cancers, and the fundamental mechanisms of DNA replication fidelity and transcriptional fidelity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5S B125323 6-Methylthioguanine CAS No. 1198-47-6

属性

IUPAC Name

6-methylsulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKYFQLKYGHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152594
Record name 6-Methylthioguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-47-6
Record name 6-Methylthioguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylthioguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylthioguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylthioguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)-1H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLTHIOGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Synthetic Routes and Reaction Conditions: 6-Methylthioguanine can be synthesized through the methylation of 6-thioguanine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

化学反应分析

Methylation and DNA Incorporation

S⁶mG forms via enzymatic methylation of 6-thioguanine (SG) in DNA by S-adenosyl-l-methionine (SAM) . This reaction competes with SG oxidation to guanine-S⁶-sulfonic acid (SO₃HG) under UVA exposure .

Reaction Enzyme/Condition Product Mutagenic Effect
SG + SAM → S⁶mGSAM-dependent methyltransferasesS⁶mG-DNA adductG→A transitions (up to 94% in E. coli)
SG + UVA → SO₃HGPhotochemical oxidationSO₃HG-DNA adductG→A transitions (77% in E. coli)

Replication and Mismatch Repair (MMR)

S⁶mG induces replication errors by pairing with thymine (T) instead of cytosine (C). The resultant S⁶mG:T mispair triggers post-replicative MMR, leading to cytotoxic DNA strand breaks .

  • Key Findings :

    • S⁶mG:T mispairs are recognized 10⁶× slower by O⁶-methylguanine-DNA methyltransferase (MGMT) than O⁶-methylguanine .

    • MMR deficiency reduces S⁶mG cytotoxicity by 40–60%, confirming its role in thiopurine drug toxicity .

Transcriptional Effects

S⁶mG disrupts RNA polymerase II (Pol II) activity, causing transcriptional mutagenesis and stalling .

Parameter Effect of S⁶mG Consequence
Transcription fidelityAdenine misincorporationMutant mRNA/protein synthesis
Pol II processivity70% reduction in elongationTranscriptional arrest

Photochemical Reactivity

Under UVA (310–330 nm), S⁶mG undergoes C–S bond cleavage via a repulsive ¹πσ* state, generating thiyl radicals (GS- ) .

  • Mechanism :

    • Excitation : UVA promotes S⁶mG to ¹nNπ* state.

    • Intersystem crossing : Slow transition (2.91 ns) to triplet state .

    • Bond cleavage : Yields GS- , which damages DNA via hydrogen abstraction .

Photolysis Product Quantum Yield Reactive Intermediate
Thiyl radical (GS- )0.6 ± 0.1DNA strand breaks

Epigenetic Interference

S⁶mG incorporation at CpG sites inhibits cytosine methylation by DNA methyltransferases (DNMTs), altering gene regulation .

  • Study Results :

    • HpaII methylase : 85% reduction in CpG methylation efficiency .

    • DNMT1 : 60% suppression of cytosine methylation at adjacent sites .

Therapeutic Implications

S⁶mG’s dual mutagenic and epigenetic effects underpin its role in thiopurine therapies (e.g., azathioprine, 6-mercaptopurine) .

Clinical Relevance Mechanism
Leukemia/lymphoma treatmentMMR-dependent cytotoxicity
MTAP-deficient cancer targetingSynergy with methylthioadenosine (MTA)

This synthesis of chemical and biological data underscores S⁶mG’s multifaceted reactivity, informing both its therapeutic applications and risks of therapy-related malignancies.

科学研究应用

Mutagenic Properties

Mechanism of Action:
6-Methylthioguanine is known to induce mutations through its incorporation into DNA. Research has demonstrated that it can lead to G→A transitions in both bacterial and human cells. Specifically, studies have shown that S6mG results in mutation frequencies of approximately 39% in human cells and up to 94% in Escherichia coli . The presence of S6mG disrupts normal DNA replication and transcription processes, which can contribute to genomic instability and potentially lead to cancer development.

Transcriptional Inhibition:
S6mG has been shown to inhibit transcription by RNA polymerases, leading to significant alterations in gene expression. This inhibition is particularly pronounced when S6mG is located on the transcribed strand of DNA . The mutagenic effects are associated with the misincorporation of thymidine opposite S6mG during DNA replication, which can trigger a futile mismatch repair response .

Therapeutic Applications

Cancer Treatment:
The potential therapeutic applications of this compound are being explored primarily in the context of treating cancers with deficiencies in specific metabolic pathways. For instance, many tumors exhibit homozygous deletions of the gene for methylthioadenosine phosphorylase (MTAP), which can be exploited for targeted therapy using S6mG. This approach allows for higher doses of the drug to be administered safely, as normal tissues are protected from toxicity by pre-treatment with methylthioadenosine (MTA) .

Combination Therapies:
Recent studies suggest that combining this compound with other agents may enhance its anticancer effects. For example, combinations with methotrexate or pralatrexate have shown promise in preclinical models . Furthermore, using MTA alongside S6mG has resulted in substantial tumor shrinkage in xenograft models of leukemia and prostate cancer .

Case Studies and Research Findings

Study Findings Implications
Yuan et al., 2010 Demonstrated that S6mG induces G→A mutations at significant frequencies in human cell lines.Supports the hypothesis that S6mG contributes to carcinogenesis through mutagenesis.
Mares et al., 2009 Reported successful low-dose S6mG therapy in a TPMT-deficient Crohn's disease patient.Highlights potential for safe application of thiopurines in specific patient populations.
Kruger et al., 2014 Found that MTA pretreatment allowed higher doses of S6mG without toxicity to normal tissues, leading to tumor regression in xenografts.Suggests a novel approach for treating MTAP-deficient tumors while minimizing side effects.

作用机制

The mechanism of action of 6-Methylthioguanine involves its incorporation into DNA, where it enhances the photoreactivity of the nucleobase. Upon exposure to ultraviolet light, it undergoes photodissociation, generating reactive intermediates such as thiyl radicals. These intermediates can cause DNA damage, leading to cell death. This property is particularly useful in photodynamic therapy for cancer, where targeted DNA damage can be induced to kill cancer cells .

相似化合物的比较

6-Thioguanine (6-TG)

  • Structural Differences : 6-TG lacks the methyl group present in Me6-TG, retaining only the sulfur substitution at the C6 position of guanine.
  • Mechanistic Contrasts :
    • 6-TG is metabolized to 6-thio-dGTP and incorporated into DNA, but its cytotoxicity is less dependent on MMR. Instead, it disrupts Rac signaling and guanine synthesis .
    • Me6-TG’s methylation amplifies miscoding and MMR-mediated toxicity, making it more potent in MMR-proficient cells .
  • Mutagenicity : 6-TG causes G→A mutations at ~8% frequency, significantly lower than Me6-TG (~39%) .
  • Clinical Relevance : 6-TG is used in leukemia and inflammatory bowel disease (IBD), while Me6-TG is primarily a metabolite influencing therapeutic efficacy and resistance .

O⁶-Methylguanine (O⁶-MeG)

  • Structural Differences : O⁶-MeG has a methyl group at the O6 position of guanine, unlike the S6-methyl group in Me6-TG.
  • Mechanistic Contrasts :
    • O⁶-MeG pairs with thymine, evading MMR and causing G→A mutations. Its repair relies on O⁶-methylguanine-DNA methyltransferase (MGMT) .
    • Me6-TG’s miscoding with T and C engages MMR, leading to cytotoxic repair cycles rather than direct mutagenesis .
  • Mutagenicity : O⁶-MeG induces mutations at lower frequencies (~10–20%) compared to Me6-TG .
  • Therapeutic Context : O⁶-MeG is a byproduct of alkylating agents (e.g., temozolomide), whereas Me6-TG arises from thiopurine metabolism .

5-Fluorouracil (5-FU)

  • Structural Differences : 5-FU is a fluorinated pyrimidine analog, distinct from Me6-TG’s purine structure.
  • Mechanistic Contrasts :
    • 5-FU incorporates into RNA and inhibits thymidylate synthase, disrupting DNA synthesis. Me6-TG acts via DNA incorporation and MMR-dependent toxicity .
    • 5-FU’s cytotoxicity is independent of methylation, relying instead on RNA misincorporation and metabolic disruption .
  • Mutagenicity : 5-FU is less mutagenic than Me6-TG, as its primary mechanism is metabolic inhibition rather than direct DNA miscoding .

6-Methylmercaptopurine (6-MMP)

  • Structural Differences : 6-MMP is a methylated thiopurine metabolite but lacks the guanine base structure of Me6-TG.
  • Me6-TG’s DNA incorporation and photoreactivity make it uniquely genotoxic . Clinically, 6-MMP levels correlate with hepatotoxicity, whereas Me6-TG is associated with myelosuppression and mutagenesis .

Tricyclic Pyrrolo[2,3-d]pyrimidine Analogs

  • Structural Differences : Synthetic tricyclic derivatives of Me6-TG and O⁶-MeG feature fused rings to enhance stability and target affinity .
  • Functional Contrasts :
    • These analogs exhibit modified base-pairing and repair kinetics. For example, tricyclic Me6-TG derivatives show altered MMR evasion compared to parent compounds .
    • Their anticancer activity is structure-dependent, with methylation and sulfur substitution modulating potency against resistant cancers .

Key Data Tables

Table 1: Mutagenic Potential of Methylated Guanines

Compound Mutation Frequency Primary Mutation Repair Mechanism
6-Methylthioguanine ~39% G→A MMR-dependent
6-Thioguanine ~8% G→A BER-dependent
O⁶-Methylguanine ~10–20% G→A MGMT-dependent

Table 2: Metabolic Pathways and Clinical Impact

Compound Metabolic Enzyme Key Metabolite Clinical Effect
This compound TPMT MeTGMP, MeTGDP Myelosuppression, mutagenesis
6-Thioguanine HGPRT 6-TGTP Leukemia/IBD therapy
6-MMP TPMT 6-MMPR Hepatotoxicity

Research Findings and Implications

  • Pharmacogenomics: TPMT polymorphisms influence Me6-TG levels, necessitating therapeutic drug monitoring to avoid toxicity .
  • Drug Resistance : MMR-deficient cancers resist Me6-TG but remain sensitive to alkylating agents, highlighting context-dependent therapeutic strategies .

生物活性

6-Methylthioguanine (S6mG) is a modified purine nucleoside that is primarily studied in the context of its biological activity and implications in cancer therapy and cytotoxicity. This article delves into the biological activity of S6mG, detailing its mechanisms of action, mutagenic properties, and the implications of its incorporation into DNA.

Overview of this compound

S6mG is derived from the methylation of 6-thioguanine (SG), a thiopurine drug used in the treatment of various malignancies. The formation of S6mG occurs through the action of S-adenosyl-L-methionine (SAM), which transfers a methyl group to SG during cellular metabolism. Understanding the biological effects of S6mG is crucial as it has been implicated in both therapeutic efficacy and adverse effects, including mutagenesis and carcinogenesis.

  • Inhibition of Transcription :
    • S6mG has been shown to significantly inhibit transcription when incorporated into DNA. In vitro studies using T7 RNA polymerase and human RNA polymerase II demonstrated that S6mG can disrupt transcriptional fidelity and efficiency, leading to potential mutations during RNA synthesis .
  • Mutagenic Properties :
    • The incorporation of S6mG into DNA results in G→A transitions at frequencies ranging from 39% in mammalian cells to 94% in Escherichia coli . This mutagenic potential is attributed to the mispairing of S6mG with thymidine during DNA replication, leading to replication errors that are recognized by the mismatch repair system.
  • Impact on DNA Repair Mechanisms :
    • The presence of S6mG can trigger futile cycles of DNA repair, particularly through the nucleotide excision repair (NER) pathway. This process can lead to increased cytotoxicity as cells expend resources attempting to correct the damage caused by misincorporated nucleotides .

Case Study 1: Thiopurine-Induced Cytotoxicity

A study evaluated the cytotoxic effects of thiopurines, including SG and S6mG, on human leukemia cell lines. It was found that approximately 10% of guanine residues in genomic DNA were replaced with SG after treatment, with a small fraction methylated to form S6mG. This replacement was associated with significant cell death and highlights the role of S6mG in mediating thiopurine cytotoxicity .

Case Study 2: Long-term Effects in Organ Transplant Patients

Long-term use of azathioprine (a prodrug that metabolizes into SG) has been linked to an increased risk of therapy-related cancers. The mutagenic properties of both SG and S6mG are thought to contribute significantly to this risk, as they induce mutations that may lead to oncogenesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Transcription Inhibition Strong inhibitory effects on transcription efficiency and fidelity
Mutagenesis Induces G→A mutations at high frequencies
Cytotoxicity Associated with apoptosis in leukemic cells
Carcinogenic Potential Long-term use linked to increased cancer risk

常见问题

Basic Research Questions

Q. What are the primary mechanisms through which 6-methylthioguanine (6-MTG) exerts cytotoxic effects in cancer cells?

  • Methodological Answer : Cytotoxicity arises from its incorporation into DNA via metabolic activation of 6-thioguanine (6-TG), followed by methylation by S-adenosylmethionine (SAM) to form 6-MTG. This modified base induces miscoding during replication (e.g., pairing with thymine instead of cytosine), triggering mismatch repair (MMR) system recognition. Persistent MMR activity leads to DNA strand breaks and apoptosis. Key validation methods include:

  • DNA incorporation assays using radiolabeled 6-TG or HPLC quantification of 6-MTG in genomic DNA .
  • MMR protein binding studies (e.g., hMutSα affinity assays) to confirm recognition of [SMeG]·T mismatches .

Q. How is this compound quantified in biological samples, and what analytical methods are considered gold standards?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard. Key steps include:

  • Sample preparation : Alkaline hydrolysis of urine or red blood cell lysates, followed by ethyl acetate extraction to isolate 6-MTG .
  • Chromatographic conditions : Reverse-phase C18 columns with isocratic elution (e.g., methanol/water mixtures) and fluorescence detection (ex: 320 nm, em: 420 nm) .
  • Validation : Internal quality controls (e.g., spiked 6-MTG standards) to ensure precision and recovery rates >90% .

Q. What role does the thiopurine methyltransferase (TPMT) enzyme play in 6-MTG metabolism?

  • Methodological Answer : TPMT catalyzes the methylation of 6-TG to form 6-MTG, influencing its therapeutic and toxicological profiles. Researchers assess TPMT activity via:

  • Ex vivo assays : Incubation of red blood cells with 6-TG and SAM, followed by HPLC quantification of 6-MTG .
  • Genotyping : Detection of TPMT polymorphisms (e.g., TPMT2/3 alleles) linked to reduced enzyme activity .

Advanced Research Questions

Q. How can discrepancies in 6-MTG cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often stem from differences in metabolic activation, DNA repair efficiency, or pharmacokinetics. Strategies include:

  • Co-culture systems : Simulating in vivo metabolism by combining hepatocytes (for 6-TG activation) and target cancer cells .
  • MMR-proficient vs. MMR-deficient models : Comparing cytotoxicity in isogenic cell lines (e.g., HCT-15 vs. LoVo) to isolate MMR-dependent effects .
  • Pharmacokinetic modeling : Integrating tissue-specific TPMT activity and 6-MTG clearance rates .

Q. What are the limitations of current HPLC assays for 6-MTG, and how can sensitivity be improved?

  • Methodological Answer : Limitations include low throughput and interference from metabolites like 6-methylmercaptopurine (6-MMP). Optimization strategies:

  • Tandem mass spectrometry (LC-MS/MS) : Enhances specificity by targeting unique mass transitions (e.g., 6-MTG m/z 167 → 152) .
  • Pre-column derivatization : Use of fluorogenic agents (e.g., monobromobimane) to improve detection limits <1 nM .

Q. How does the sequence context of 6-MTG in DNA influence its miscoding potential?

  • Methodological Answer : Miscoding efficiency depends on neighboring bases. Experimental approaches include:

  • Site-directed mutagenesis : Inserting 6-MTG into specific sequences (e.g., 5'-Cp[SMeG]) and quantifying replication errors via Sanger sequencing .
  • Electrophoretic mobility shift assays (EMSAs) : Measuring hMutSα binding affinity to mismatched duplexes with varying flanking bases .

Q. How do inter-individual variations in TPMT activity impact 6-MTG pharmacodynamics?

  • Methodological Answer : Polymorphisms in TPMT (e.g., TPMT3A) reduce 6-MTG formation, altering therapeutic outcomes. Research methods include:

  • Phenotype-genotype correlation studies : Comparing 6-MTG levels in RBCs with TPMT allele status across diverse cohorts .
  • Dose-response modeling : Adjusting 6-TG dosing based on TPMT activity thresholds (e.g., <45 U/g Hb for dose reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylthioguanine
Reactant of Route 2
Reactant of Route 2
6-Methylthioguanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。